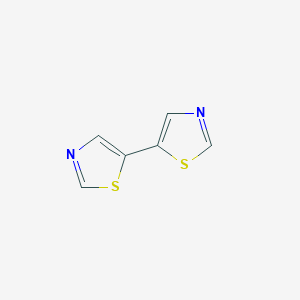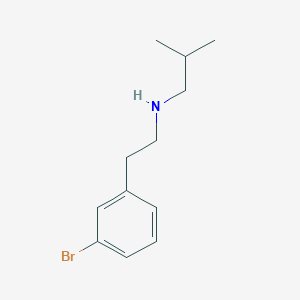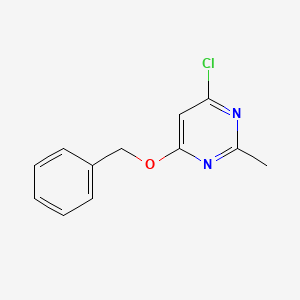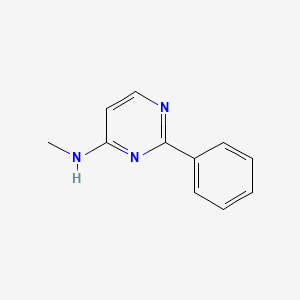
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a nitro group at the 5-position and a pyrrolidin-1-ylmethyl group at the 2-position of the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine typically involves the nitration of 2-(pyrrolidin-1-ylmethyl)pyridine. This can be achieved by reacting 2-(pyrrolidin-1-ylmethyl)pyridine with a nitrating agent such as nitric acid in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Amino-2-(pyrrolidin-1-ylmethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the methyl group on the pyrrolidine ring.
2-(Pyrrolidin-1-ylmethyl)pyridine: Lacks the nitro group at the 5-position.
Uniqueness
5-Nitro-2-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of both the nitro group and the pyrrolidin-1-ylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
5-nitro-2-(pyrrolidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-4-3-9(11-7-10)8-12-5-1-2-6-12/h3-4,7H,1-2,5-6,8H2 |
Clave InChI |
YHCJSFNAALIDMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)












